N-(3-methoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
Description
N-(3-Methoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic organic compound featuring a phthalazinone core linked to a substituted ethanediamide group. The phthalazinone moiety (4-oxo-3,4-dihydrophthalazin-1-yl) is a bicyclic aromatic structure known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The ethanediamide bridge (CONH-CH2-CH2-NHCO-) connects the phthalazinone to a 3-methoxypropyl substituent, which may enhance solubility and modulate receptor interactions.
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-23-8-4-7-16-14(21)15(22)17-9-12-10-5-2-3-6-11(10)13(20)19-18-12/h2-3,5-6H,4,7-9H2,1H3,(H,16,21)(H,17,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVHHHTYDLQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H18N4O4
- Molecular Weight : 318.33 g/mol
- IUPAC Name : this compound
Antibacterial Activity
The antibacterial activity of phthalazinone derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical for assessing efficacy.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.011 | 0.020 | Escherichia coli |
Note: The above table references compounds structurally similar to this compound and their activity against common pathogens .
Antifungal Activity
Phthalazinone derivatives have also been tested for antifungal properties, with some exhibiting excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. The MIC values for effective compounds ranged from 0.004 mg/mL to 0.06 mg/mL .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit bacterial enzymes such as MurB and fungal enzymes like lanosterol demethylase .
- Disruption of Membrane Integrity : Some derivatives disrupt microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Compounds may interfere with DNA replication or RNA transcription in pathogens.
Study on Related Phthalazinone Derivatives
A study published in Pharmaceuticals evaluated the antibacterial effects of various phthalazinone derivatives, including those with similar structural features to this compound. The study highlighted:
- Efficacy against Multi-drug Resistant Strains : Several derivatives showed enhanced activity against strains resistant to traditional antibiotics.
- Cytotoxicity Assessment : The most active compounds were tested for cytotoxicity using MTT assays against normal human cells (MRC5), indicating a favorable therapeutic index .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares its phthalazinone core with analogs described in , but differs in substituents and functional groups. Key comparisons are summarized in Table 1:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to B2–B4.
Key Observations:
- Substituent Effects on Molecular Weight: The target compound likely has a molecular weight intermediate between B2 (355.16) and A22 (499.23).
- Functional Group Diversity: Unlike hydrazide-containing analogs (B2–B5), the ethanediamide group in the target compound may enable stronger hydrogen bonding, influencing receptor binding or crystallinity. The methoxy group could reduce metabolic degradation compared to alkyl chains in B3–B5 .
Spectral and Analytical Data
While NMR and MS data for the target compound are unavailable in the provided evidence, analogs in exhibit characteristic signals:
- A22/A23: Distinct ¹⁹F NMR signals for fluorine atoms in the fluorobenzyl and difluorocyclohexane groups .
- B2–B5: Hydrazide protons (NH-NH₂) resonate near δ 8–10 ppm in ¹H NMR, with molecular ion peaks in MS aligning with their molecular formulas . The target compound’s ethanediamide protons would likely appear downfield (δ 7–9 ppm) due to electron-withdrawing effects, while the methoxy group would show a singlet near δ 3.3 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
